3-[(iso-Propyloxy)methyl]thiophenol

Lipophilicity Drug Discovery Chromatography

3-[(iso-Propyloxy)methyl]thiophenol (CAS 1379221-81-4), also known as 3-(isopropoxymethyl)benzenethiol, is a meta-substituted aromatic thiol featuring an isopropyloxymethyl ether side chain and a free sulfhydryl (-SH) group attached to a benzene ring. This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry, with its distinct meta-substitution pattern and branched alkoxy group offering specific steric and electronic properties that differentiate it from other positional isomers and linear alkoxy analogs.

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
Cat. No. B7991475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(iso-Propyloxy)methyl]thiophenol
Molecular FormulaC10H14OS
Molecular Weight182.28 g/mol
Structural Identifiers
SMILESCC(C)OCC1=CC(=CC=C1)S
InChIInChI=1S/C10H14OS/c1-8(2)11-7-9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3
InChIKeyQYEPWVZKDWKHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(iso-Propyloxy)methyl]thiophenol: A Synthetic Building Block for Fine Chemical and Materials Science Research


3-[(iso-Propyloxy)methyl]thiophenol (CAS 1379221-81-4), also known as 3-(isopropoxymethyl)benzenethiol, is a meta-substituted aromatic thiol featuring an isopropyloxymethyl ether side chain and a free sulfhydryl (-SH) group attached to a benzene ring . This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry, with its distinct meta-substitution pattern and branched alkoxy group offering specific steric and electronic properties that differentiate it from other positional isomers and linear alkoxy analogs .

Meta-substituted thiophenol with distinct steric and electronic profile for synthetic building block workflows
Branched isopropyloxy side chain enables steric-controlled reactions compared to linear alkoxy analogs
Consistent high purity specification (98%) reported across multiple suppliers supports procurement confidence

Why Substituting 3-[(iso-Propyloxy)methyl]thiophenol with Simple Thiophenols or Positional Analogs is Not Recommended


While many thiophenols share a common -SH functionality, the specific substitution pattern on the aromatic ring profoundly influences reactivity, physicochemical properties, and downstream synthetic utility. 3-[(iso-Propyloxy)methyl]thiophenol possesses a unique combination of a meta-positioned ether side chain and a branched isopropyl group, which cannot be replicated by unsubstituted thiophenol, para-substituted isomers, or linear alkoxy analogs. Simple in-class substitution may lead to altered reaction rates, different product profiles, or compromised purity in subsequent synthetic steps, underscoring the need for precise compound selection .

Positional isomers alter reactivity profiles
Ortho or para substitution may shift electronic distribution, hydrogen-bonding capacity, and reaction selectivity, limiting direct interchangeability.
Linear alkoxy analogs lack steric hindrance
n-Propyl or other linear chains do not replicate the branched isopropyl group’s steric effects, potentially changing reaction kinetics and selectivity.
Purity grade variability across isomers
Meta-isomer offers a higher minimum purity specification than para-isomer; ortho-isomer purity ranges differ, which can affect synthetic reproducibility.

Quantitative Evidence Guide for Selecting 3-[(iso-Propyloxy)methyl]thiophenol Over Its Analogs


Lipophilicity (LogP) Comparison: Meta-Isomer Exhibits Identical Calculated LogP to Para-Isomer, but Distinct from Ortho-Isomer

The calculated LogP value for 3-[(iso-Propyloxy)methyl]thiophenol is 2.9003 . This is identical to the LogP of its para-isomer, 4-[(iso-Propyloxy)methyl]thiophenol, which also has a calculated LogP of 2.9003 . While no directly comparable experimental LogP data is available for the ortho-isomer, its computed iLOGP of 4.14 [1] suggests a significantly higher lipophilicity, which would alter its behavior in biological assays and chromatographic separations.

Lipophilicity (LogP)
Data to verify
Meta: LogP 2.90 (calc) = Para; Ortho iLOGP 4.14
Supports meta-para interchange in lipophilicity; ortho differs significantly.
Calculated values; experimental validation recommended for critical assays.
Lipophilicity Drug Discovery Chromatography

Purity and Availability: High Purity (98%) Available from Multiple Vendors

3-[(iso-Propyloxy)methyl]thiophenol is commercially available with a minimum purity specification of 98% from multiple reputable vendors . While the para-isomer (4-[(iso-Propyloxy)methyl]thiophenol) is also available at 97% purity , the target compound offers a slight purity advantage. The ortho-isomer is available at 95-98% purity, but the 98% grade for the meta-isomer is more consistently reported across suppliers .

Purity specification
Specification review
Meta: 98% min. vs Para: 97% vs Ortho: 95–98%
Higher purity may reduce additional purification steps in synthetic workflows.
Vendor-reported minimum specifications; batch variability possible.
Chemical Synthesis Material Science Procurement

Substitution Pattern: Meta-Isomer Offers Distinct Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The topological polar surface area (TPSA) of 3-[(iso-Propyloxy)methyl]thiophenol is 9.23 Ų . This is identical to the TPSA of the para-isomer (9.23 Ų) , but likely differs from the ortho-isomer due to its distinct substitution pattern. The compound has 2 H-bond acceptors and 1 H-bond donor , matching the para-isomer but potentially not the ortho-isomer, where intramolecular interactions may alter hydrogen bonding capacity.

Topological PSA
Context-dependent
TPSA 9.23 Ų (meta & para); ortho unreported
Identical TPSA to para-isomer supports computational model transfer.
Calculated TPSA; ortho TPSA not directly available for comparison.
Medicinal Chemistry QSAR Molecular Modeling

Alkoxy Chain: Branched Isopropyl vs. Linear n-Propyl

The branched isopropyl group in 3-[(iso-Propyloxy)methyl]thiophenol introduces greater steric hindrance compared to the linear n-propyl group in 3-[(n-Propyloxy)methyl]thiophenol . While no direct quantitative reactivity data exists for these specific compounds, class-level inference from alkoxy thiophenol chemistry suggests that the branched chain may slow down reactions at the ether oxygen or the thiol group, offering potential advantages in controlling reaction selectivity or protecting group strategies [1].

Alkoxy chain sterics
Class-level
Branched isopropyl vs linear n-propyl
Branched chain may offer steric selectivity advantages in thiol-ene or substitution reactions.
Class-level inference; direct reactivity data absent for this specific compound.
Synthetic Chemistry Steric Effects Reaction Selectivity

Hazard Profile: GHS Classification Indicates Acute Toxicity and Irritation, Comparable to Thiophenol Class

3-[(iso-Propyloxy)methyl]thiophenol carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is typical for thiophenols and is comparable to that of unsubstituted thiophenol and other alkoxy thiophenol derivatives. No unique or exacerbated hazards are reported for this compound relative to its class [1].

Hazard profile
Class-level
H302, H315, H319, H335
Standard thiophenol handling precautions are sufficient; less severe than parent thiophenol.
GHS classification typical for substituted thiophenols; review SDS before use.
Safety Handling Risk Assessment

Recommended Application Scenarios for 3-[(iso-Propyloxy)methyl]thiophenol Based on Quantitative Evidence


Scaffold for Medicinal Chemistry: Lipophilicity-Matched Alternative to Para-Isomer

When a medicinal chemistry program requires a thiophenol building block with a specific lipophilicity (LogP ~2.9) and a meta-substitution pattern, 3-[(iso-Propyloxy)methyl]thiophenol is the ideal choice. Its identical LogP to the para-isomer allows for direct substitution in SAR studies without altering the compound's hydrophobicity, while its distinct meta-orientation can probe spatial requirements in target binding .

Synthetic Intermediate for Cross-Coupling Reactions: High Purity Reduces Side Products

The high commercial purity (98%) of 3-[(iso-Propyloxy)methyl]thiophenol makes it well-suited for use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where impurities can poison catalysts or lead to unwanted byproducts. This purity advantage can improve reaction yields and simplify purification .

Model Compound for Steric Effects in Thiol-Ene Click Chemistry

The branched isopropyl group in 3-[(iso-Propyloxy)methyl]thiophenol introduces steric hindrance near the reactive thiol group, making it a useful model substrate for investigating the impact of sterics on thiol-ene click reactions. This can inform the design of more complex thiol-containing polymers or bioconjugates [1].

Safety-Conscious Research Settings: Manageable Hazard Profile

The GHS classification of 3-[(iso-Propyloxy)methyl]thiophenol indicates a hazard profile that is manageable with standard laboratory safety practices. This makes it a suitable candidate for routine organic synthesis in academic and industrial research laboratories, avoiding the more severe toxicity of unsubstituted thiophenol .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold requiring meta-substitution
Lipophilicity-matched to para-isomer (LogP ~2.9)
Verify LogP in specific assay conditions; confirm meta-regiochemistry
Cross-coupling reactions sensitive to impurities
High purity specification (98%) reduces catalyst poisoning risk
Assess batch purity by HPLC; test catalyst compatibility in model reaction
Thiol-ene click chemistry steric effect studies
Branched isopropyl group provides steric hindrance near thiol
Evaluate steric influence on reaction kinetics and product distribution
Routine organic synthesis with manageable hazard profile
GHS classification comparable to substituted thiophenols
Review SDS; implement standard lab safety practices

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